molecular formula C10H12N6O3 B5558588 6-{[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol

6-{[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol

Cat. No.: B5558588
M. Wt: 264.24 g/mol
InChI Key: NEFIFOXSPKCXPN-UHFFFAOYSA-N
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Description

6-{[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol typically involves the reaction of 4-(ethylamino)-6-methoxy-1,3,5-triazine with pyridazin-3-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-{[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridazinone derivatives, while substitution reactions can produce a variety of substituted pyridazin-3-ol compounds .

Scientific Research Applications

6-{[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 6-{[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to the modulation of biological processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-{[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol apart from similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O3/c1-3-11-8-12-9(18-2)14-10(13-8)19-7-5-4-6(17)15-16-7/h4-5H,3H2,1-2H3,(H,15,17)(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFIFOXSPKCXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)OC2=NNC(=O)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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